molecular formula C12H21N3O2 B1683374 UK-396082 CAS No. 400044-47-5

UK-396082

Cat. No.: B1683374
CAS No.: 400044-47-5
M. Wt: 239.31 g/mol
InChI Key: OTDGPKRCQXSTPV-JTQLQIEISA-N
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Description

UK-396082 is an activated thrombin activatable fibrinolysis inhibitor (TAFI) inhibitor. Its chemical structure is C₁₂H₂₁N₃O₂, and its CAS number is 400044-47-5 . TAFI plays a role in regulating fibrinolysis, which is the process of breaking down blood clots. This compound specifically targets TAFI and affects plasmin activity, leading to changes in the extracellular matrix (ECM) levels .

Preparation Methods

Industrial Production Methods: Details regarding industrial-scale production methods for UK-396082 are scarce. It is primarily used for research purposes rather than large-scale manufacturing.

Chemical Reactions Analysis

UK-396082 does not undergo extensive chemical reactions due to its specialized role as a TAFI inhibitor. it interacts with plasmin and affects ECM levels. Common reagents and conditions for its synthesis and modification remain proprietary.

Scientific Research Applications

UK-396082 has been investigated in various scientific contexts:

Mechanism of Action

UK-396082’s mechanism involves inhibiting TAFI activation. By doing so, it affects fibrinolysis and ECM dynamics. Molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds:

    AZD9684: Investigated by AstraZeneca.

    SAR104772: and : Explored by Sanofi.

    DS-1040: Developed by Daiichi Sankyo.

    S62798: Studied by Servier.

UK-396082 stands out due to its selectivity for TAFI and potential therapeutic applications. further research is needed to fully understand its uniqueness.

Properties

CAS No.

400044-47-5

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

(2S)-5-amino-2-[(1-propylimidazol-4-yl)methyl]pentanoic acid

InChI

InChI=1S/C12H21N3O2/c1-2-6-15-8-11(14-9-15)7-10(12(16)17)4-3-5-13/h8-10H,2-7,13H2,1H3,(H,16,17)/t10-/m0/s1

InChI Key

OTDGPKRCQXSTPV-JTQLQIEISA-N

Isomeric SMILES

CCCN1C=C(N=C1)C[C@H](CCCN)C(=O)O

SMILES

CCCN1C=C(N=C1)CC(CCCN)C(=O)O

Canonical SMILES

CCCN1C=C(N=C1)CC(CCCN)C(=O)O

Appearance

Solid powder

400044-47-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-amino-2-((1-n-propyl-1H-imidazol-4-yl)methyl)pentanoic acid
5-amino-PIMPA
UK 396,082
UK 396082
UK-396,082
UK-396082
UK396,082
UK396082

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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